N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
Overview
Description
N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a chloropyridinyl group, and a trifluoromethylphenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chloropyridinyl and trifluoromethylphenyl groups. One common approach is to start with the appropriate pyridine and phenyl precursors, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloropyridin-3-yl)-1-phenyl-methanimine
- 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-carboxylic acid
Uniqueness
N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is unique due to its combination of structural features, including the triazole ring, chloropyridinyl group, and trifluoromethylphenyl group.
Biological Activity
N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and related case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a triazole ring and trifluoromethyl group are significant for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C19H17ClF3N3S |
Molecular Weight | 397.87 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent substitution reactions. The detailed synthetic pathway can be referenced from chemical literature focusing on similar compounds .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole moieties. For instance, derivatives with trifluoromethyl groups have shown significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis and biofilm formation inhibition .
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to N1-Phenyl-2 demonstrated MIC values as low as 1.56 μg/mL against Gram-positive bacteria.
- Biofilm Inhibition : Effective at reducing biofilm formation by up to 90% compared to controls like vancomycin .
Anticancer Activity
Preliminary investigations into the anticancer potential of N1-Phenyl-2 suggest that it may inhibit cell proliferation in various cancer cell lines. The presence of the triazole ring is thought to enhance its interaction with cellular targets involved in cancer progression.
Case Studies:
- Cell Line Testing : Studies conducted on human cancer cell lines revealed that compounds with similar structures exhibited significant cytotoxicity, with IC50 values indicating potent anti-proliferative effects.
- Mechanistic Studies : Investigations into the mechanism showed that these compounds might induce apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
2-[[5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N5OS/c23-18-10-9-14(12-27-18)20-29-30-21(33-13-19(32)28-16-6-2-1-3-7-16)31(20)17-8-4-5-15(11-17)22(24,25)26/h1-12H,13H2,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPXIPFEUBECAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CN=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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